Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Description
The compound "Acetonitrile, [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-" is a triazinoindole derivative featuring an isopropyl substituent at the 8-position and a thioether (-S-) linkage at the 3-position. The acetonitrile moiety likely serves as a solvent or functional group in its synthesis or application. Its core structure, the 1,2,4-triazino[5,6-b]indole system, is a fused heterocyclic scaffold known for pharmacological relevance, particularly in anticonvulsant and neuroactive agent research .
Properties
Molecular Formula |
C14H13N5S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19) |
InChI Key |
YPYUREHRMAQIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis
Step 1: Formation of the Triazine Ring
- The initial step often involves the synthesis of the triazine ring. This can be achieved through cyclization reactions involving hydrazines or amidines with appropriate carbonyl compounds.
Step 2: Introduction of the Isopropyl Group
- The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of suitable bases. This step is crucial for achieving the desired molecular structure.
Step 3: Formation of the Thioether Bond
- The thioether bond is formed by reacting a thiol compound with the intermediate containing the triazine ring. This reaction often requires controlled conditions to optimize yield and purity.
Step 4: Finalization and Purification
- The final compound is typically purified through recrystallization or chromatography techniques to isolate Acetonitrile, [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- from by-products and unreacted materials.
Reaction Conditions
The following conditions are critical during synthesis:
Temperature Control : Precise temperature regulation is essential during each reaction step to prevent decomposition or side reactions.
Solvent Selection : The choice of solvent can significantly affect the reaction kinetics and product yield. Polar aprotic solvents are often preferred for their ability to stabilize charged intermediates.
Reaction Time : Each step requires careful monitoring of reaction time to ensure complete conversion of reactants to products.
After synthesis, the compound is characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.
Mass Spectrometry : Employed to ascertain molecular weight and confirm molecular formula.
Infrared (IR) Spectroscopy : Utilized to identify functional groups based on characteristic absorption bands.
- Data Table: Molecular Characteristics and Potential Applications
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has shown promise in inhibiting interleukin-5 (IL-5), a cytokine involved in eosinophil-dependent inflammatory diseases such as asthma and allergic reactions. Research indicates that derivatives of this compound can serve as effective treatments for these conditions by modulating immune responses .
Case Study:
A study demonstrated that acetonitrile derivatives exhibited significant anti-inflammatory properties in vivo. The results indicated a reduction in eosinophil counts and inflammation markers in animal models treated with the compound .
Agrochemical Applications
Pesticidal Activity:
The compound has been evaluated for its potential use as a pesticide due to its ability to disrupt pest physiology. Specifically, studies have shown that triazine derivatives can act as effective agents against various agricultural pests by interfering with their reproductive systems .
Data Table: Pesticidal Efficacy of Triazine Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Triazine A | Aphids | 85 | |
| Triazine B | Leafhoppers | 78 | |
| Triazine C | Caterpillars | 90 |
Material Science
Synthesis of Advanced Materials:
Acetonitrile derivatives are utilized in the synthesis of advanced materials, particularly in the development of polymers and nanomaterials. Their chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength.
Case Study:
Research has shown that incorporating [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio] into polymer matrices resulted in materials with superior resistance to thermal degradation compared to standard polymers .
Analytical Chemistry
Solvent Properties:
Acetonitrile serves as an important solvent in analytical chemistry due to its ability to dissolve a wide range of compounds without participating in chemical reactions. Its use is prevalent in high-performance liquid chromatography (HPLC) and mass spectrometry.
Case Study:
In HPLC applications, acetonitrile has been shown to improve the separation efficiency of complex mixtures, making it essential for pharmaceutical analysis and environmental monitoring .
Mechanism of Action
The mechanism by which Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Triazinoindole derivatives with variations in substituents and functional groups have been extensively studied. Notable analogs include:
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(isopropyl)-: A fluorinated analog with a methyl group at the 5-position and acetamide substitution .
6,8-Halo-substituted-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/-thione: Halogenated derivatives (Cl, Br) at the 6- and 8-positions, with ketone or thione groups at the 3-position .
5-Methyl-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one/-thione: Methyl-substituted variants emphasizing the role of alkylation on biological activity .
Physicochemical Properties
Notes:
- The target compound’s isopropyl group confers higher log P compared to halogenated analogs, suggesting enhanced lipophilicity .
- Fluorinated analogs exhibit moderate solubility in acetonitrile due to polar interactions, whereas chloro/bromo derivatives show lower solubility .
Anticonvulsant Efficacy
- Halogenated Derivatives : 6,8-Dichloro-thione analogs demonstrate potent anticonvulsant activity (ED₅₀ = 8.9 mg/kg) in maximal electroshock (MES) models, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
- Fluorinated Analogs : The 8-fluoro-5-methyl analog shows slightly reduced potency (ED₅₀ = 12.3 mg/kg), likely due to reduced steric bulk compared to isopropyl .
- The isopropyl group may improve blood-brain barrier penetration but could reduce metabolic stability compared to halogens .
Metabolic Stability
- Halogenated triazinoindoles exhibit longer half-lives (t₁/₂ = 4–6 hours) due to slower cytochrome P450-mediated oxidation .
- The target compound’s isopropyl group may accelerate oxidative metabolism, reducing t₁/₂ compared to chloro/bromo analogs .
Chromatographic and Spectroscopic Comparisons
Chromatographic Behavior
- RP-HPLC Retention : The target compound’s log P (~3.0) predicts longer retention times compared to less lipophilic analogs (e.g., 6,8-dichloro-thione, log P = 2.5) .
- Acetonitrile in Mobile Phases: Acetonitrile-water mixtures (e.g., 20:80) are commonly used for resolving triazinoindoles, with retention times inversely correlated with polarity .
NMR Spectral Features
- 1H NMR : The isopropyl group in the target compound generates distinct doublets (δ 1.2–1.4 ppm) and a septet (δ 3.0–3.2 ppm), differentiating it from methyl or halogen-substituted analogs .
- 13C NMR : The thioether linkage at C-3 produces a characteristic downfield shift (~δ 165 ppm), consistent across analogs .
Biological Activity
Acetonitrile, specifically the compound with the structure [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- , is a notable derivative in medicinal chemistry due to its potential biological activities. Characterized by its molecular formula and a molecular weight of 283.35 g/mol, this compound exhibits unique properties that make it a subject of interest for various therapeutic applications.
The biological activity of [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is primarily attributed to its interaction with biological targets through mechanisms involving:
- Inhibition of Enzymatic Activity : The triazine and indole moieties may interact with specific enzymes or receptors, influencing their activity and leading to desired pharmacological effects.
- Antimicrobial Properties : Similar compounds have shown potential as antimicrobial agents, particularly against Mycobacterium tuberculosis and other pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of triazine derivatives similar to [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- . The following table summarizes key findings from relevant research:
Synthesis and Evaluation
The synthesis of [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves several steps that are crucial for ensuring purity and biological activity. Key methods include:
- Chemical Synthesis : Utilizing starting materials such as 2,4-dichloro derivatives and thio compounds under controlled conditions.
- Analytical Techniques : Employing NMR spectroscopy and mass spectrometry for structural confirmation and purity assessment.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of [[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is essential for evaluating its therapeutic potential:
- Absorption : The compound's polar aprotic nature suggests good solubility in organic solvents but requires further investigation in biological systems.
- Distribution : Studies indicate a favorable distribution across biological membranes due to its lipophilicity.
- Metabolism : Potential metabolic pathways need exploration to predict active metabolites.
- Excretion : Renal excretion is anticipated based on the compound's molecular characteristics.
Toxicity assessments have shown that related triazine derivatives can exhibit low toxicity profiles at therapeutic doses; however, comprehensive toxicity studies are necessary for this specific compound .
Q & A
Q. How can researchers determine the optimal acetonitrile concentration in mobile phases for chromatographic separation of this compound?
The optimal acetonitrile content depends on the chromatographic mode (e.g., HILIC vs. reversed-phase). For HILIC methods, a range of 82–88% acetonitrile has been shown to balance retention and elution time, as higher concentrations (>88%) lead to excessively long elution times . In reversed-phase HPLC, lower acetonitrile concentrations (e.g., 67.5% in acetonitrile/water v/v) are effective for separating structurally similar impurities, validated via central composite design . Method selection should include preliminary trials with full factorial designs to screen factors like organic modifier type, pH, and temperature .
Q. What pH range and buffer conditions are suitable for stabilizing this compound during HPLC analysis?
A pH range of 3.5–5.5 is recommended for chromatographic stability, particularly when using ammonium acetate (20–40 mM) as a buffer. This range minimizes ion suppression and ensures sufficient interaction with the stationary phase . For ionizable functional groups, adjusting the acid-to-salt molar ratio (e.g., ammonium formate or acetate) to achieve pH 4.4 has been critical for reproducibility .
Q. How can researchers assess the robustness of an analytical method for this compound?
Robustness testing should employ chemometric approaches such as Box-Behnken or full factorial designs. For example, varying acetonitrile content (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) while monitoring retention time, peak asymmetry, and theoretical plates. Statistical validation via ANOVA identifies significant factors (e.g., column temperature, flow rate) and ensures method reliability under minor parameter fluctuations .
Advanced Research Questions
Q. How can chemometric approaches resolve co-elution issues in complex matrices containing this compound?
Response surface methodologies (RSM), such as central composite or Box-Behnken designs, enable systematic optimization of multiple variables (e.g., acetonitrile gradient, pH, salt concentration). For instance, a Box-Behnken design with three-level factor variation (acetonitrile: 75–85%, pH: 3.5–5.5) can resolve co-eluting peaks by modeling quadratic interactions between variables . Data analysis via regression models (e.g., observed-predicted correlation) validates separation efficiency .
Q. How should researchers address contradictory data on acetonitrile’s role in retention behavior across studies?
Contradictions often arise from differences in chromatographic modes. For example:
- HILIC : High acetonitrile (82–88%) enhances hydrophilic interactions .
- Reversed-phase : Lower acetonitrile (60–75%) improves hydrophobic retention .
A meta-analysis of experimental designs (Table I, ; Table 1, ) can reconcile discrepancies by contextualizing factors like column chemistry, temperature, and ion-pairing agents.
Q. What strategies optimize salt concentration to minimize ion suppression in LC-MS methods for this compound?
Ammonium acetate at 45 mM has been validated to reduce ion suppression while maintaining peak symmetry in LC-MS. This optimization involves a two-stage approach:
Screening design : Test salt concentrations (20–50 mM) at fixed pH (4.4) to identify threshold ion-pairing effects.
Response surface design : Refine salt-to-acid ratios to balance ionization efficiency and chromatographic resolution .
Q. How can multivariate validation frameworks enhance confidence in quantitative assays for this compound?
A Quality by Design (QbD) approach integrates full factorial designs to evaluate four factors (acetonitrile %, pH, flow rate, temperature) against responses (retention time, peak asymmetry). Validation includes:
Q. What experimental evidence supports the impact of temperature and flow rate on separation efficiency?
Central composite design studies demonstrate that:
- Temperature : 40°C optimizes kinetic performance by reducing mobile phase viscosity, improving theoretical plates (N > 2000) .
- Flow rate : 0.9 mL/min balances analysis time and resolution in reversed-phase systems, validated via ANOVA (p < 0.05) .
Tables for Method Optimization
Key Notes
- Avoid using isocratic elution without prior screening; gradient methods improve resolution for structurally complex analogs .
- UV transparency of acetonitrile at 200–400 nm makes it ideal for HPLC-UV detection .
- Phase separation under extreme conditions (e.g., high salt, low temperature) requires validation for extraction protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
